molecular formula C26H31N3O4 B4290172 N1,N1-DICYCLOHEXYL-N4-(4-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N1-DICYCLOHEXYL-N4-(4-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B4290172
M. Wt: 449.5 g/mol
InChI Key: NRUKOHAZRPPQAU-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide: is an organic compound with the molecular formula C26H31N3O4 It is a derivative of terephthalamide, where the amide groups are substituted with cyclohexyl and 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with a mixture of cyclohexylamine and 4-nitroaniline. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature and stirring conditions. The general steps are as follows:

Industrial Production Methods: Industrial production of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide involves its interaction with specific molecular targets. For instance, in catalytic reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The cyclohexyl and nitrophenyl groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: N,N-dicyclohexyl-N’-(4-nitrophenyl)terephthalamide is unique due to the presence of both cyclohexyl and 4-nitrophenyl groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in materials science and catalysis.

Properties

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(4-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c30-25(27-21-15-17-24(18-16-21)29(32)33)19-11-13-20(14-12-19)26(31)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h11-18,22-23H,1-10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUKOHAZRPPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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